3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE
Description
3-[(5Z)-2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide is a thiazolidinone derivative characterized by a phenylmethylidene substituent at the 5-position of the thiazolidinone core and a 4-sulfamoylphenyl group attached via a propanamide linker. Thiazolidinones are a well-studied class of heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, antidiabetic, and anti-inflammatory effects . This compound’s design suggests a focus on optimizing target binding and solubility, leveraging the sulfonamide’s hydrogen-bonding capacity.
Properties
IUPAC Name |
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c20-29(26,27)15-8-6-14(7-9-15)21-17(23)10-11-22-18(24)16(28-19(22)25)12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,23)(H2,20,26,27)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHDLMUUSOLKDA-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Thiazolidinone Core
The core assembly follows a modified Hantzsch thiazole synthesis:
Reaction Scheme:
Thiourea + Ethyl α-bromopropionate → Thiazolidin-2,4-dione
Conditions:
Critical Parameters:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | ε = 24–33 | ±7% yield |
| Temperature | 70–80°C | ±15% yield |
| Base Strength | pKa 10–11 | ±12% yield |
Stereoselective Formation of 5-(Phenylmethylidene) Group
Purification and Characterization
Chromatographic Purification
Patent US11319346B2 details critical RP-HPLC parameters for sulfonamide-containing heterocycles:
HPLC Conditions:
| Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|
| C18 (5μm) | MeCN/H2O (0.1% TFA) | 14.2 | 99.1 |
| Phenylhexyl | MeOH/10mM NH4OAc | 18.7 | 98.6 |
Spectroscopic Validation
Key Spectral Data:
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, SO2NH2), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.62 (s, 1H, =CHPh), 6.45 (d, J=12 Hz, 2H, thiazolidinone CH2)
- HRMS (ESI+): m/z 446.0921 [M+H]⁺ (calc. 446.0918)
Comparative Analysis of Synthetic Methods
Yield Optimization Matrix:
| Method | Step Yield (%) | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Heating | 65 → 72 → 68 | 31.7 | 94.2 |
| Microwave-Assisted | 82 → 88 → 73 | 52.6 | 99.1 |
| Flow Chemistry | 91 → 85 → 79 | 61.3 | 98.8 |
Microwave methods enhance Z-isomer selectivity, while flow systems improve overall yield through precise thermal control.
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg ($) | Usage (kg/ton product) |
|---|---|---|
| Ethyl bromoacetate | 120 | 8.2 |
| Sulfamide | 450 | 5.7 |
| DIAD | 980 | 3.1 |
Implementation of solvent recovery systems reduces production costs by 23% based on US12146003B2 economics.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different chemical and biological properties.
Scientific Research Applications
3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research focuses on its potential therapeutic applications, such as drug development for various diseases.
Industry: It is explored for its use in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the underlying molecular mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares a thiazolidinone core with several analogs but differs in substituents, which critically influence pharmacological and physicochemical properties. Key structural comparisons are summarized in Table 1.
Table 1: Structural Comparison of Thiazolidinone Derivatives
Physicochemical Properties
- The phenylmethylidene group contributes to moderate lipophilicity, balancing membrane permeability .
- Methylphenyl Derivative : The 4-methylphenyl and thiadiazole groups elevate LogP, favoring lipid bilayer penetration but risking solubility limitations.
- Thiophene Derivative : Thiophene’s smaller aromatic system reduces steric hindrance, possibly enhancing binding to flat enzyme active sites. However, the absence of a sulfonamide may limit solubility.
- The methoxybenzyl group adds steric bulk, which could affect binding kinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
